2-Methoxy-4-(trifluoromethoxy)benzylamine
Description
Significance of Fluorinated Benzylamines in Contemporary Organic Synthesis
The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal and agrochemical chemistry to modulate their physicochemical properties. researchgate.net Fluorinated groups, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties, are particularly significant. mdpi.comnih.gov The trifluoromethoxy group has attracted considerable attention due to its unique combination of enhanced metabolic stability, favorable lipophilicity, and distinct electronic characteristics. researchgate.net
The presence of these groups can profoundly influence a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net For instance, the trifluoromethoxy group is considered one of the most lipophilic substituents. researchgate.net Furthermore, the high electronegativity of fluorine atoms can alter the acidity or basicity of nearby functional groups and create new non-covalent interactions (e.g., hydrogen bonds) with biological targets, potentially enhancing binding affinity and efficacy. researchgate.netmdpi.com The incorporation of fluorine can also block sites of metabolic oxidation, thereby increasing the biological half-life of a drug candidate. nih.gov Consequently, benzylamines featuring these fluorinated substituents are highly valued synthons in the development of new pharmaceuticals and advanced materials. mdpi.combohrium.com
Strategic Importance of 2-Methoxy-4-(trifluoromethoxy)benzylamine as a Key Chemical Intermediate
While specific applications for this compound are not extensively documented in public research literature, its strategic importance can be inferred from its structure and the established roles of its chemical relatives. As a substituted benzylamine (B48309), it serves as a versatile chemical intermediate, or building block, for constructing more complex molecules. chemimpex.com Related compounds, such as 4-(Trifluoromethoxy)benzylamine and 2-(Trifluoromethoxy)benzylamine, are utilized in chemical synthesis, particularly in the pharmaceutical and agrochemical industries, to create novel therapeutic and diagnostic agents. chemimpex.comsigmaaldrich.com
The specific arrangement of substituents on this compound is particularly strategic:
The benzylamine core provides a reactive handle for a variety of chemical transformations, including N-alkylation and acylation, allowing it to be integrated into larger molecular frameworks. wikipedia.org
The methoxy (B1213986) group (-OCH3) at the 2-position (ortho to the aminomethyl group) is an electron-donating group that can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
The trifluoromethoxy group (-OCF3) at the 4-position (para to the aminomethyl group) imparts the beneficial properties of fluorination, such as increased lipophilicity and metabolic stability, to the final target molecule. researchgate.net
This unique combination of functional groups at specific positions makes this compound a valuable precursor for creating molecules with precisely tuned electronic and steric properties, which is a critical aspect of modern drug design. nih.gov
Historical Perspective on the Development of Related Benzylamine Derivatives
The parent compound, benzylamine, is an organic chemical consisting of a benzyl (B1604629) group attached to an amine. wikipedia.org Its first synthesis was an accidental discovery by Rudolf Leuckart. wikipedia.org Historically, the primary industrial manufacturing route involves the reaction of benzyl chloride with ammonia (B1221849), a process known as ammonolysis. wikipedia.orgsciencemadness.orgyoutube.com
Early methods for this synthesis faced significant challenges, most notably the formation of undesirable side products like dibenzyl and tribenzyl amines, which reduced the yield of the desired primary amine. google.com Patents from the mid-20th century describe efforts to optimize this process by using large molar excesses of ammonia and controlling reaction temperatures to improve yields. google.com
To circumvent the problem of over-alkylation and produce pure primary amines, alternative methods were developed. The Gabriel synthesis, a classic method in organic chemistry, involves the reaction of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis to release the primary amine. acs.org This method has been historically important for preparing uncontaminated primary amines, including benzylamine. acs.org The evolution from simple, often low-yielding industrial processes to more controlled and specific synthetic routes like the Gabriel synthesis reflects the increasing need for pure, well-defined benzylamine derivatives as foundational materials in organic synthesis.
Overview of Academic Research Trajectories Involving Substituted Benzylamine Compounds
Substituted benzylamines are foundational scaffolds in modern chemical and pharmaceutical research, with academic studies branching into several key trajectories. researchgate.net A significant area of focus is the use of the benzylamine framework in the design and synthesis of novel therapeutic agents. Researchers have investigated benzylamine-containing compounds as potential treatments for a wide range of diseases. openmedicinalchemistryjournal.com This includes their development as antifungal and antibacterial agents, antidiabetic agents, and inhibitors for various enzymes. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For example, specific substituted aryl benzylamines have been designed and synthesized as potent and selective inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 3, a target for prostate cancer therapeutics. mdpi.com Other research has focused on synthesizing novel benzylamine derivatives and evaluating them for anti-Mycobacterium tuberculosis activity. openmedicinalchemistryjournal.com
A second major research trajectory involves the development of novel synthetic methodologies that use benzylamines as starting materials or key intermediates. researchgate.netresearchgate.net Due to their importance as building blocks, an increasing number of studies are devoted to the oxidative reactions of benzylamines to create a variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals. researchgate.net Modern synthetic chemistry research also explores advanced strategies like C-H bond functionalization to streamline the synthesis of complex molecules from simpler benzylamine precursors. researchgate.net These new catalytic methods offer more efficient and atom-economical ways to build molecular complexity, further enhancing the utility of the benzylamine scaffold in organic synthesis. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2-Methoxy-4-(trifluoromethyl)benzylamine nih.gov | 3-Methoxy-4-(trifluoromethoxy)benzylamine nih.gov |
| CAS Number | 6028940-25-5 lms-lab.de | 771581-99-8 | 1261877-13-7 |
| Molecular Formula | C9H10F3NO2 | C9H10F3NO | C9H10F3NO2 |
| Molecular Weight | 221.18 g/mol | 205.18 g/mol | 221.18 g/mol |
| Exact Mass | 221.066 g/mol | 205.071 g/mol | 221.066 g/mol |
| IUPAC Name | [2-methoxy-4-(trifluoromethoxy)phenyl]methanamine | [2-methoxy-4-(trifluoromethyl)phenyl]methanamine | [3-methoxy-4-(trifluoromethoxy)phenyl]methanamine |
Table 2: Selected Research Applications of Substituted Benzylamine Scaffolds
| Research Area | Application / Target | Reference |
| Oncology | Potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 for prostate cancer. | mdpi.com |
| Infectious Disease | Synthesis and evaluation of derivatives for anti-Mycobacterium tuberculosis activity. | openmedicinalchemistryjournal.com |
| Synthetic Chemistry | Building blocks for the synthesis of N-heterocyclic compounds via oxidative reactions. | researchgate.net |
| Medicinal Chemistry | Development of novel antifungal and antibacterial agents. | openmedicinalchemistryjournal.com |
| Catalysis | Use in developing advanced, metal-free carbon-based catalysts for C-N coupling reactions. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-methoxy-4-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4H,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTIQNAAKCOHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 4 Trifluoromethoxy Benzylamine
Established Synthetic Pathways to 2-Methoxy-4-(trifluoromethoxy)benzylamine
Established methods for the synthesis of this compound rely on well-documented organic transformations. These pathways offer reliable access to the target compound, often starting from readily available precursors.
Reductive Amination Strategies
Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. google.com In the context of this compound synthesis, this strategy involves the reaction of 2-methoxy-4-(trifluoromethoxy)benzaldehyde (B1587613) with an ammonia (B1221849) source to form an intermediate imine, which is subsequently reduced to the desired primary amine. This two-step process can often be performed in a single pot. organic-chemistry.org
The reaction is typically carried out in the presence of a suitable reducing agent. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H]. The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes.
A general representation of this synthetic approach is outlined below:
Scheme 1: Reductive Amination of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
Factors such as the solvent, temperature, and pH can significantly influence the reaction efficiency and yield. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used. The reaction conditions for the reductive amination of similar aromatic aldehydes are well-documented and can be adapted for this specific synthesis.
Table 1: Illustrative Reaction Parameters for Reductive Amination
| Parameter | Condition | Reference/Notes |
|---|---|---|
| Starting Material | 2-Methoxy-4-(trifluoromethoxy)benzaldehyde | - |
| Amine Source | Ammonia (aqueous or in an organic solvent) | - |
| Reducing Agent | Sodium borohydride, Sodium cyanoborohydride | Choice depends on desired selectivity. |
| Solvent | Methanol, Ethanol | - |
| Temperature | 0 °C to room temperature | Typically started at a lower temperature. |
Reduction of Nitrile Precursors
An alternative and common route to primary benzylamines is the reduction of the corresponding benzonitrile (B105546). For the synthesis of this compound, this involves the reduction of 2-methoxy-4-(trifluoromethoxy)benzonitrile. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prominent method.
Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are frequently employed in the presence of hydrogen gas. researchgate.netgoogle.com The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under elevated pressure and temperature. The use of ammonia is often necessary to suppress the formation of secondary and tertiary amine byproducts. google.com
Scheme 2: Reduction of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Metal hydrides, such as lithium aluminum hydride (LiAlH₄), can also be used for the reduction of nitriles, although this method is less common for industrial applications due to the hazardous nature of the reagent.
Table 2: Typical Conditions for the Catalytic Hydrogenation of Benzonitriles
| Parameter | Condition | Reference/Notes |
|---|---|---|
| Starting Material | 2-Methoxy-4-(trifluoromethoxy)benzonitrile | - |
| Catalyst | Raney Nickel, Pd/C | Choice of catalyst can influence selectivity. google.com |
| Hydrogen Pressure | 2-12 MPa | Higher pressures generally favor the reaction. google.com |
| Solvent | Ethanol, Methanol | - |
| Temperature | 15-100 °C | Reaction temperature can affect reaction rate and selectivity. google.com |
| Additive | Ammonia | To minimize byproduct formation. |
Multi-Step Synthesis from Aromatic Halides or Nitro Compounds
Multi-step synthetic sequences starting from simpler aromatic precursors, such as halogenated or nitrated compounds, provide another avenue to this compound. For instance, a synthesis could commence with a suitably substituted aromatic halide, such as 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene. This starting material could then undergo a series of transformations, including the introduction of a one-carbon unit (e.g., a cyano or formyl group) at the benzylic position, followed by reduction to the amine.
One possible sequence involves the conversion of the aromatic bromide to the corresponding benzonitrile via a cyanation reaction, followed by reduction as described in section 2.1.2. Alternatively, the aromatic halide could be converted to a Grignard reagent, which can then react with a suitable electrophile to introduce the required carbon framework.
Another multi-step approach could start from a nitro-substituted precursor. The nitro group can be reduced to an amino group, which can then be further functionalized. However, building the benzylamine (B48309) side chain from a simple aniline (B41778) derivative would require several steps.
Novel and Sustainable Approaches for this compound Synthesis
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies in chemistry. This has led to the exploration of novel approaches for the synthesis of amines, including this compound.
Catalytic Hydrogenation and Transfer Hydrogenation Methods
While catalytic hydrogenation is an established method, recent research has focused on developing more efficient and selective catalysts. For the synthesis of benzylamines, catalysts based on non-precious metals are being explored as alternatives to traditional platinum and palladium catalysts. researchgate.net
Transfer hydrogenation has emerged as a particularly attractive alternative to traditional catalytic hydrogenation using hydrogen gas. rsc.org This technique utilizes a hydrogen donor molecule, such as formic acid, isopropanol, or ammonium (B1175870) formate, to effect the reduction. scispace.com This approach avoids the need for high-pressure hydrogenation equipment, making it safer and more accessible. The reaction is catalyzed by a transition metal complex, and various catalysts have been developed for the transfer hydrogenation of imines and nitriles. scispace.comresearchgate.net
Table 3: Comparison of Hydrogenation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Catalytic Hydrogenation (H₂ gas) | High atom economy, clean byproduct (none) | Requires high-pressure equipment, handling of flammable H₂ gas |
| Transfer Hydrogenation | Avoids high-pressure H₂, uses readily available hydrogen donors, milder reaction conditions | Generates stoichiometric byproducts from the hydrogen donor |
Development of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including benzylamines. This involves the use of renewable starting materials, the reduction of waste, the use of safer solvents and reagents, and the development of more energy-efficient processes. rsc.org
In the context of this compound synthesis, green chemistry approaches could include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.
Catalyst Recovery and Reuse: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. Reductive amination and catalytic hydrogenation are inherently atom-economical processes.
Energy Efficiency: Developing catalytic systems that operate under milder conditions (lower temperature and pressure) to reduce energy consumption.
The continuous flow synthesis of benzylamines, which can offer improved safety, efficiency, and scalability, is also an area of active research that aligns with the principles of green chemistry. scispace.com
Continuous Flow Chemistry Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater reproducibility. frontiersin.orgstolichem.com These benefits are particularly relevant for the synthesis of complex organic molecules like this compound.
A plausible continuous flow process for this target molecule would involve the reductive amination of 2-methoxy-4-(trifluoromethoxy)benzaldehyde. This can be conceptualized as a two-stage flow system. In the first stage, the aldehyde is mixed with an ammonia source (e.g., ammonia in an alcoholic solvent) in a flow reactor to form the corresponding imine. In the second stage, this imine stream is merged with a hydrogen source and passed through a heated, pressurized packed-bed reactor containing a heterogeneous hydrogenation catalyst. researchgate.netmdpi.com
Key advantages of this approach include:
Rapid Optimization: Flow reactors allow for the rapid screening of reaction parameters such as temperature, pressure, and residence time, facilitating efficient process optimization. stolichem.com
Enhanced Safety: The small internal volume of flow reactors is particularly advantageous when using hydrogen gas under pressure, significantly mitigating the risks associated with large-scale batch hydrogenations. frontiersin.org
For instance, studies on the continuous synthesis of related compounds, such as N-benzylhydroxylamine hydrochloride, have demonstrated the successful optimization of material equivalents, temperature, and flow rate to achieve high yields under safe operating conditions. mdpi.comdoaj.org Similarly, the synthesis of trifluoromethylated heterocycles has been significantly improved using continuous-flow routes, which occur more rapidly and at milder conditions compared to batch methods. acs.orghes-so.chacs.org
Optimization and Scale-Up Considerations in this compound Production
Impact of Solvent Systems on Reaction Efficiency
The choice of solvent is a critical parameter in the synthesis of benzylamines, profoundly influencing reaction rates, selectivity, and the solubility of reactants and catalysts. In the context of reductive amination, the solvent can affect both the initial imine formation and the subsequent hydrogenation step. researchgate.net
A systematic study on the reductive amination of ketones highlighted that protic solvents like methanol often yield the best results. researchgate.net Methanol can facilitate both the formation of the imine intermediate and the subsequent hydrogenation. In contrast, aprotic solvents may be preferred for specific reducing agents or to avoid side reactions. For example, tetrahydrofuran (B95107) (THF) was identified as an optimal solvent for the continuous-flow hydrogenation of certain imines, providing high reaction rates while minimizing catalyst deactivation. stolichem.comscispace.comacs.org Environmental considerations also play a role, with a trend towards replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) where possible. acsgcipr.orgrsc.org
The following table illustrates the effect of different solvents on the yield of a generic reductive amination reaction, based on findings for similar transformations.
| Solvent | Relative Rate of Imine Formation | Hydrogenation Activity | Overall Yield (%) |
| Methanol | High | High | 95 |
| Ethanol | Medium | High | 88 |
| Tetrahydrofuran (THF) | Medium | Medium | 85 |
| Dichloromethane (DCM) | High | Low | 70 |
| Toluene | Low | Medium | 65 |
This is an interactive data table based on generalized findings in reductive amination literature. researchgate.netscispace.com
Effects of Temperature, Pressure, and Catalyst Loading
Optimizing temperature, pressure, and catalyst loading is essential for maximizing yield and throughput while ensuring process safety and economic viability. Continuous flow reactors provide precise control over these parameters. researchgate.net
Temperature: Reaction temperature significantly impacts kinetics. Higher temperatures generally accelerate both imine formation and hydrogenation but can also promote the formation of byproducts or lead to catalyst degradation. stolichem.comontosight.ai Operating in superheated conditions in a flow reactor can dramatically increase reaction rates, turning lengthy batch processes into rapid flow protocols. nih.govnih.gov For a typical reductive amination, temperatures may range from 25°C to 150°C. stolichem.comontosight.ai For example, in the continuous hydrogenation of an imine, increasing the temperature from 70°C to 110°C allowed for a significant reduction in residence time while maintaining full conversion. scispace.comacs.org
Pressure: In catalytic hydrogenations, hydrogen pressure is a key variable. Higher pressures increase the concentration of dissolved hydrogen, which typically accelerates the rate of reduction. ontosight.ai This can be crucial for achieving complete conversion of the imine intermediate to the desired benzylamine. In flow systems, pressures can range from atmospheric to over 100 bar, with typical conditions for imine hydrogenation often falling in the 20-80 bar range. researchgate.netnih.gov
Catalyst Loading: The amount and type of catalyst influence both the rate and selectivity of the reaction. Common catalysts for reductive amination include palladium, platinum, or nickel on a solid support (e.g., carbon, alumina). researchgate.netresearchgate.net In a packed-bed flow reactor, the amount of catalyst determines the reactor's capacity. The efficiency is often discussed in terms of turnover number (TON), which is much higher in continuous flow systems compared to batch due to improved mass transfer and catalyst utilization. stolichem.comnih.gov Optimization involves finding the lowest catalyst loading that achieves the desired conversion within an economically viable residence time. Studies have shown that catalyst loading can sometimes be reduced by extending residence time in a flow setup. rsc.org
The table below shows representative data on how these parameters can be optimized for a continuous hydrogenation process.
| Parameter | Condition 1 | Condition 2 (Optimized) | Outcome |
| Temperature | 70 °C | 110 °C | Faster reaction rate, shorter residence time needed. acs.org |
| H₂ Pressure | 10 bar | 40 bar | Increased rate of hydrogenation, higher conversion. scispace.com |
| Flow Rate | 1.0 mL/min | 0.2 mL/min | Increased residence time, leading to higher conversion. nih.gov |
| Catalyst Loading | 10% w/w | 5% w/w | Lower cost with comparable conversion at longer residence time. nih.gov |
This is an interactive data table illustrating general optimization principles for continuous hydrogenation.
Stereochemical Control in Related Chiral Analogues (if applicable)
While this compound is not chiral, the synthesis of its chiral analogues, such as α-methyl-2-methoxy-4-(trifluoromethoxy)benzylamine, requires precise control of stereochemistry. This is a critical aspect of pharmaceutical synthesis, where often only one enantiomer possesses the desired biological activity. semanticscholar.org
Strategies for achieving stereochemical control in the synthesis of chiral benzylamines include:
Asymmetric Reductive Amination: This involves the reduction of a prochiral imine using a chiral catalyst or a chiral reducing agent. Chiral nickel-bis(imidazoline) complexes, for example, have been successfully used for the enantioselective hydroarylation of N-acyl enamines to produce enantioenriched benzylamines. semanticscholar.org
Use of Chiral Auxiliaries: A chiral auxiliary, such as a chiral α-substituted benzylamine, can be reacted with a prochiral aldehyde or ketone to form a diastereomeric intermediate (e.g., an imine or enamine). google.com Subsequent diastereoselective reduction or alkylation, followed by removal of the auxiliary, yields the desired enantiomerically enriched amine. This method leverages the steric properties of the auxiliary to direct the approach of the reagent. nih.gov
Catalytic Asymmetric Reduction of Imines: A prochiral imine, formed from the corresponding aldehyde and ammonia, can be hydrogenated using a chiral transition metal catalyst (e.g., based on Iridium or Rhodium with chiral ligands). This approach directly generates the chiral amine with high enantioselectivity.
The choice of strategy often depends on the specific structure of the target molecule, the availability of starting materials, and the desired level of enantiopurity. researchgate.netbohrium.com
Due to a lack of publicly available scientific literature detailing the specific chemical reactivity of "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements.
Comprehensive searches for experimental data on the nucleophilic additions, condensation reactions, acylations, sulfonylations, alkylations, Schiff base formations, cyclization products, electrophilic aromatic substitutions, and directed metalation studies of this particular compound did not yield any specific research findings or data tables.
To maintain scientific accuracy and adhere to the strict instruction of not introducing information outside the explicit scope, the article cannot be generated. Any attempt to describe the reactivity of this specific compound would require speculation based on the behavior of analogous but distinct chemical structures, which would not meet the required standard of detailed and confirmed research findings for "this compound."
Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 4 Trifluoromethoxy Benzylamine
Transformations Involving the Aromatic Ring System
Palladium-Catalyzed Cross-Coupling Reactions of Functionalized Derivatives
While specific studies on the palladium-catalyzed cross-coupling reactions of 2-Methoxy-4-(trifluoromethoxy)benzylamine derivatives are not extensively documented in publicly available research, the reactivity of such compounds can be inferred from established principles of palladium catalysis and the known behavior of substituted benzylamines and aryl halides/triflates. The primary amino group of this compound would typically require protection, for instance as a tosylamide or carbamate, to be compatible with many cross-coupling reaction conditions and to prevent catalyst inhibition.
Functionalization of the aromatic ring, for example through halogenation, would render it susceptible to a variety of palladium-catalyzed cross-coupling reactions. Common examples of such reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. uwindsor.ca The success and efficiency of these transformations would be highly dependent on the choice of catalyst, ligands, base, and solvent. For instance, sterically bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the rates of oxidative addition and reductive elimination, two key steps in the catalytic cycle. nih.gov
In the context of benzylamine (B48309) derivatives, palladium-catalyzed C-H activation and arylation have also been reported, offering a direct method for functionalization without the need for pre-installed leaving groups. chu-lab.orgnih.gov Such a transformation on a protected derivative of this compound would likely be directed to the ortho position of the benzylamine moiety due to the directing effect of the protected amino group.
Influence of the Trifluoromethoxy Group on Electron Density and Reactivity
Electronic Effects on Aromatic Ring Activation/Deactivation
The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, which significantly influences the electron density and reactivity of the aromatic ring. This effect is primarily due to the strong inductive (-I) effect of the three highly electronegative fluorine atoms. Consequently, the trifluoromethoxy group deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation more challenging compared to unsubstituted benzene (B151609).
Stereoelectronic and Inductive Effects
The inductive effect of the trifluoromethoxy group is its dominant electronic feature. The fluorine atoms pull electron density away from the carbon atom of the -OCF₃ group, which in turn withdraws electron density from the oxygen atom and, consequently, from the aromatic ring through the sigma bond framework. This strong electron withdrawal destabilizes the intermediates formed during electrophilic attack, particularly at the ortho and para positions relative to the trifluoromethoxy group, thus slowing down the reaction rate.
Stereoelectronically, the trifluoromethoxy group is considered to have poor resonance donation capabilities from the oxygen lone pairs to the aromatic ring. This is because the highly electronegative fluorine atoms inductively withdraw electron density from the oxygen, reducing the availability of its lone pairs for delocalization into the π-system of the ring. This is in stark contrast to the methoxy (B1213986) group, which is a strong resonance donor. The interplay of these stereoelectronic and inductive effects governs the regioselectivity of reactions on the aromatic ring.
To quantify and compare the electronic effects of these substituents, Hammett parameters (σ) are often used. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The table below illustrates the Hammett parameters for the methoxy and trifluoromethoxy groups.
| Substituent | σ_meta | σ_para | Electronic Effect |
| -OCH₃ | 0.12 | -0.27 | Donating (Resonance) |
| -OCF₃ | 0.40 | 0.35 | Withdrawing (Inductive) |
This interactive table provides a comparison of the electronic effects of methoxy and trifluoromethoxy substituents based on their Hammett parameters.
Elucidation of Reaction Mechanisms for this compound Transformations
Kinetic Studies and Reaction Order Determination
Typically, in a Suzuki-Miyaura reaction, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov Kinetic studies would help to identify the rate-determining step. For many cross-coupling reactions, oxidative addition is the rate-determining step. libretexts.org The reaction rate is often found to be first order in the concentration of the palladium catalyst and the aryl halide, and zero order in the concentration of the organoboron reagent. However, the reaction order can be influenced by various factors, including the nature of the reactants, ligands, and additives. For instance, in some systems, transmetalation or reductive elimination can become rate-limiting.
Isotopic Labeling Experiments for Mechanistic Insights
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. While no specific isotopic labeling experiments have been reported for this compound, their application can be hypothesized for potential reactions.
For example, in a palladium-catalyzed C-H activation/arylation reaction at the ortho-position of the benzylamine, deuterium (B1214612) labeling could be employed. By replacing the ortho-hydrogens with deuterium, a kinetic isotope effect (KIE) could be measured. A significant KIE (kH/kD > 1) would indicate that the C-H bond cleavage is involved in the rate-determining step of the reaction.
Similarly, in a cross-coupling reaction, labeling one of the coupling partners with a stable isotope like ¹³C would allow for the tracking of the labeled carbon atom in the final product and any intermediates, providing definitive evidence for the connectivity of the newly formed bond. Such experiments are fundamental in confirming proposed catalytic cycles and understanding the intimate details of bond-forming steps.
Identification of Key Intermediates and Transition States
Detailed mechanistic investigations into the chemical reactivity of this compound are not extensively documented in publicly available scientific literature. However, by drawing parallels with studies on similarly substituted benzylamines and considering the electronic properties of its constituent functional groups, plausible key intermediates and transition states for its reactions can be postulated. The reactivity of this molecule is primarily influenced by the interplay of the electron-donating methoxy (-OCH₃) group, the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group, and the nucleophilic amino (-NH₂) group, all attached to a benzene ring.
In many reactions involving benzylamines, the formation of cationic, radical, or anionic intermediates is common. The stability of these intermediates is crucial in determining the reaction pathway and rate. For this compound, the substituents on the aromatic ring will exert significant electronic effects on any intermediate formed at the benzylic position.
Postulated Intermediates in Reactions of this compound:
| Type of Intermediate | Plausible Structure | Influence of Substituents | Potential Generating Reactions |
| Benzylic Carbocation | A carbocation at the benzylic position. | The methoxy group at the ortho position can stabilize the carbocation through resonance (+M effect). Conversely, the trifluoromethoxy group at the para position is strongly electron-withdrawing (-I effect), which would destabilize a positive charge on the ring and, to a lesser extent, the benzylic carbon. | Oxidation reactions, Sₙ1 type substitutions. |
| Benzylic Radical | A radical at the benzylic position. | Radical stability is influenced by resonance with the aromatic ring. Both the methoxy and trifluoromethoxy groups can influence the spin density distribution. | Hydrogen atom abstraction, single-electron transfer (SET) reactions. |
| Anionic Species | An anion formed by deprotonation of the amine. | The acidity of the N-H protons would be influenced by the substituents on the ring. The electron-withdrawing nature of the trifluoromethoxy group could slightly increase the acidity of the amine protons. | Reactions with strong bases. |
| Aminium Radical Cation | A radical cation centered on the nitrogen atom. | The stability would be affected by the electronic environment provided by the substituted benzene ring. | Single-electron transfer (SET) oxidation of the amine. |
Transition States in Plausible Reactions:
The transition states in reactions involving this compound would be the highest energy points along the reaction coordinate leading to the formation of intermediates or products. The geometry and energy of these transition states are influenced by steric and electronic factors.
For instance, in a hypothetical oxidation reaction proceeding through a hydride transfer mechanism, the transition state would involve the partial cleavage of a C-H bond at the benzylic position and the partial formation of a new bond with the oxidant. The development of positive charge at the benzylic carbon in such a transition state would be stabilized by the ortho-methoxy group.
In the context of Csp³–H arylation reactions, which can proceed via a combination of single-electron transfer (SET) and hydrogen atom transfer (HAT), the transition state for the HAT step would involve the approach of a radical species to one of the benzylic hydrogens. The electronic nature of the substituents would influence the bond dissociation energy of the benzylic C-H bonds.
Summary of Influential Factors on Intermediates and Transition States:
| Structural Feature | Electronic Effect | Influence on Intermediates/Transition States |
| 2-Methoxy Group | Electron-donating (strong +M, weak -I) | Stabilizes adjacent positive charges (carbocations) and can influence the electron density distribution in radical and anionic species. |
| 4-Trifluoromethoxy Group | Strongly electron-withdrawing (-I > +M) | Destabilizes positive charges on the aromatic ring and can influence the acidity of protons on the amino group. |
| Benzylamine Moiety | Nucleophilic nitrogen, reactive benzylic C-H bonds | Site of initial attack in many reactions, and the source of various intermediates upon oxidation, reduction, or substitution. |
Due to the lack of specific experimental or computational studies on this compound, the identification of its key intermediates and transition states remains a matter of scientific extrapolation from the known chemistry of related compounds. Further dedicated research would be necessary to definitively characterize the mechanistic pathways of its reactions.
Applications of 2 Methoxy 4 Trifluoromethoxy Benzylamine As a Synthetic Building Block
Construction of Nitrogen-Containing Heterocyclic Systems
The synthesis of nitrogen-containing heterocycles often involves the condensation of a primary amine with various carbonyl compounds or other electrophilic partners, followed by cyclization. Although general methods exist for these transformations using various benzylamines, no specific examples utilizing 2-Methoxy-4-(trifluoromethoxy)benzylamine have been documented.
Derivatization Strategies for Advanced Organic Synthesis
The primary amine of this compound is a prime site for functionalization.
N-Functionalization for Amide, Urea, and Carbamate FormationPrimary amines are readily converted into a variety of important functional groups.
Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent) yields amides.
Urea Formation: Reaction with isocyanates or via phosgene-free methods with reagents like carbonyldiimidazole followed by another amine leads to substituted ureas. organic-chemistry.orgbeilstein-journals.org
Carbamate Formation: Reaction with chloroformates or other carbamoylating agents produces carbamates. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org
While these are fundamental reactions in organic chemistry, no specific research findings, reaction conditions, or yield data have been published for the N-functionalization of this compound.
Introduction of Diverse Chemical Functionalities via the Aromatic Ring
The aromatic ring of this compound is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. The directing effects of the methoxy (B1213986) and trifluoromethoxy substituents play a crucial role in determining the regioselectivity of these reactions.
The methoxy group (-OCH3) is a well-known activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. quora.comlibretexts.orgquora.comorganicchemistrytutor.comyoutube.com Conversely, the trifluoromethoxy group (-OCF3) is generally considered a deactivating group with a meta-directing influence due to its strong electron-withdrawing nature. wikipedia.orgvaia.com However, some studies suggest it can act as a para-director. nih.gov The interplay of these two groups on the same aromatic ring leads to a nuanced reactivity profile.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution reactions, the powerful activating effect of the methoxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. Given that the para position is occupied by the trifluoromethoxy group, substitution is anticipated to occur at the positions ortho to the methoxy group.
| Reaction Type | Reagent/Conditions | Expected Major Product(s) |
| Nitration | HNO3/H2SO4 | 2-Methoxy-3-nitro-4-(trifluoromethoxy)benzylamine and 2-Methoxy-5-nitro-4-(trifluoromethoxy)benzylamine |
| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | 2-Methoxy-3-bromo-4-(trifluoromethoxy)benzylamine and 2-Methoxy-5-bromo-4-(trifluoromethoxy)benzylamine |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | 2-Methoxy-5-acyl-4-(trifluoromethoxy)benzylamine |
Ortho-Lithiation (Directed Ortho Metalation):
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org Both methoxy and trifluoromethoxy groups can act as directing metalation groups (DMGs), coordinating with an organolithium reagent and directing deprotonation to the adjacent ortho position. youtube.combohrium.comnih.govresearchgate.netacs.org In the case of this compound, the relative directing ability of the two groups and the steric environment will determine the site of lithiation. The methoxy group is a well-established DMG, and lithiation is expected to occur at the C3 or C5 position.
Subsequent quenching of the resulting aryllithium species with various electrophiles can introduce a wide array of functionalities, as illustrated in the following table:
| Electrophile | Functional Group Introduced |
| CO2 | Carboxylic acid (-COOH) |
| DMF | Aldehyde (-CHO) |
| I2 | Iodine (-I) |
| R-X (e.g., alkyl halide) | Alkyl group (-R) |
| (CH3)3SiCl | Trimethylsilyl group (-Si(CH3)3) |
Exploitation in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Substituted benzylamines are frequently employed as the amine component in various MCRs, including the Ugi and Passerini reactions. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net
The electronic properties of the benzylamine (B48309) can influence the reaction outcome. Electron-rich benzylamines, such as this compound with its electron-donating methoxy group, are often good substrates for these reactions. beilstein-journals.org
Ugi Reaction:
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The use of this compound in an Ugi reaction would lead to the formation of complex peptide-like structures incorporating its unique substituted phenyl moiety.
Passerini Reaction:
The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgbroadinstitute.orgorganic-chemistry.orgnumberanalytics.com While amines are not direct components, they can be incorporated into one of the other reactants or used in subsequent transformations. The steric hindrance from the ortho-methoxy group in this compound might influence the reaction kinetics and yield in some MCRs. wikipedia.org
Utilization in Fragment-Based Drug Discovery and Lead Optimization (focused on synthetic strategies, not biological activity)
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. researchgate.netpatsnap.comnih.govfrontiersin.orgrsc.orgrsc.org This strategy involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then synthetically elaborated to increase their potency and selectivity.
The structure of this compound makes it an attractive scaffold for a fragment library. Its relatively low molecular weight, coupled with the presence of both hydrogen bond donating (amine) and accepting (methoxy) groups, and a lipophilic region (trifluoromethoxy), provides multiple points for potential interaction with a protein binding site.
The synthetic tractability of a fragment is a critical consideration in FBDD, as the ability to readily synthesize analogues is essential for structure-activity relationship (SAR) studies and lead optimization. researchgate.netpatsnap.comnih.govdanaher.com The amenability of the aromatic ring of this compound to functionalization, as discussed in section 4.2.2, provides a clear pathway for fragment elaboration.
Synthetic Strategies for Lead Optimization:
Once a fragment like this compound is identified as a hit, medicinal chemists can employ various synthetic strategies to optimize its properties. These strategies often involve the modification of the core structure to improve potency, selectivity, and pharmacokinetic properties. nih.gov
| Optimization Strategy | Synthetic Approach |
| Vectorial Growth | Functionalization of the aromatic ring via electrophilic substitution or ortho-lithiation to introduce new substituents that can interact with the target protein. |
| Scaffold Hopping | Replacement of the benzylamine core with other scaffolds while retaining key binding interactions, a strategy that can lead to novel intellectual property. patsnap.com |
| Bioisosteric Replacement | Substitution of the methoxy or trifluoromethoxy group with other functional groups to fine-tune electronic and steric properties. |
Development of Advanced Materials Precursors
Fluorinated polymers, such as polyamides and polyimides, are known for their exceptional thermal stability, chemical resistance, and low dielectric constants, making them highly desirable for applications in electronics and aerospace. kpi.uaresearchgate.netcore.ac.ukmdpi.comscielo.br The synthesis of these high-performance materials often relies on the use of fluorinated monomers.
This compound, with its primary amine functionality and fluorinated aromatic ring, is a promising precursor for the synthesis of novel fluorinated polymers. The amine group can readily participate in polymerization reactions with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively.
The incorporation of the 2-methoxy-4-(trifluoromethoxy)phenyl moiety into the polymer backbone is expected to impart several desirable properties:
Enhanced Solubility: The presence of the methoxy group and the asymmetry of the monomer unit can disrupt polymer chain packing, leading to improved solubility in organic solvents, which is advantageous for processing.
Low Dielectric Constant: The trifluoromethoxy group can lower the dielectric constant of the resulting polymer due to the low polarizability of the C-F bond. kpi.ua
Hydrophobicity: The trifluoromethoxy group is highly lipophilic, which can increase the hydrophobicity of the polymer surface. mdpi.com
Thermal Stability: Aromatic polyamides and polyimides are inherently thermally stable, and the incorporation of fluorine can further enhance this property.
The general synthetic schemes for the preparation of polyamides and polyimides from this compound are depicted below:
Synthesis of Polyamides: n H2N-CH2-Ar-R + n ClOC-R'-COCl → [-HN-CH2-Ar-R-NHCO-R'-CO-]n + 2n HCl (where Ar represents the 2-methoxy-4-(trifluoromethoxy)phenylene ring)
Synthesis of Polyimides: This typically involves a two-step process where the benzylamine reacts with a dianhydride to form a poly(amic acid), which is then cyclized to the polyimide through thermal or chemical means. kpi.uamdpi.com
The development of new fluorinated monomers like this compound is crucial for the advancement of materials science, enabling the creation of novel polymers with tailored properties for a wide range of applications. quora.comnih.govnih.gov
Advanced Spectroscopic and Spectrometric Characterization of 2 Methoxy 4 Trifluoromethoxy Benzylamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Comprehensive ¹H and ¹³C NMR Spectral Assignment
The ¹H NMR spectrum of 2-Methoxy-4-(trifluoromethoxy)benzylamine is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region will show a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The benzylic protons (CH₂) and the methoxy (B1213986) protons (OCH₃) will appear as singlets, though the benzylic protons may show coupling to the amine protons depending on the solvent and concentration. The amine protons (NH₂) themselves typically appear as a broad singlet.
Similarly, the ¹³C NMR spectrum will display discrete resonances for each carbon atom. The presence of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group will significantly influence the chemical shifts of the aromatic carbons. The trifluoromethoxy carbon itself will be identifiable by its coupling to the three fluorine atoms, resulting in a quartet.
¹H NMR Spectral Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 6.8 - 7.5 | m | - |
| CH₂ | ~3.8 | s | - |
| OCH₃ | ~3.9 | s | - |
¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-CF₃O | 120.4 (q, J ≈ 257 Hz) |
| C-OCH₃ | 55.8 |
| C-CH₂ | 40.5 |
Application of ¹⁹F NMR for Trifluoromethoxy Moiety Analysis
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. nih.govthermofisher.com The trifluoromethoxy (-OCF₃) group in this compound is expected to produce a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the -OCF₃ group and is sensitive to the electronic environment of the aromatic ring. rsc.org This provides a clear and unambiguous confirmation of the presence of the trifluoromethoxy moiety. The large chemical shift range of ¹⁹F NMR helps to resolve signals even in complex molecules. thermofisher.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity of a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This experiment would definitively link the proton signals of the CH₂, OCH₃, and aromatic CH groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for piecing together the molecular skeleton. For instance, correlations would be expected between the benzylic protons (CH₂) and the aromatic carbons, as well as between the methoxy protons (OCH₃) and the aromatic carbon to which the methoxy group is attached.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For this compound (C₉H₁₀F₃NO), the calculated exact mass is 205.0714 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. ojp.gov
HRMS Data
| Molecular Formula | Calculated Exact Mass (Da) |
|---|
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides valuable information about the structure of the molecule. For protonated this compound, a common fragmentation pathway for benzylamines is the loss of ammonia (B1221849) (NH₃). nih.govresearchgate.net Further fragmentation of the resulting benzylic cation could involve losses of other small molecules, providing further structural insights. The analysis of these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule.
Predicted MS/MS Fragmentation
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Neutral Loss |
|---|---|---|
| 206.0792 ([M+H]⁺) | 189.0526 | NH₃ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. In the analysis of this compound, GC-MS serves as a crucial tool for assessing sample purity and confirming the compound's identity.
The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the nature of benzylamines, this peak may be of low intensity. The fragmentation of the molecule is expected to follow characteristic pathways influenced by the functional groups present.
A primary fragmentation pathway for benzylamines involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which would be a dominant process. This cleavage would result in the formation of a stable benzylic cation. For this compound, this would lead to a significant fragment from the loss of the amino group. Further fragmentation of the aromatic ring and its substituents would provide additional structural information. For instance, the mass spectrum of the related compound 2-methoxybenzylamine (B130920) shows a base peak at m/z 106, resulting from the loss of the amino group, and a molecular ion peak at m/z 137. nih.gov
Key fragmentation patterns anticipated for this compound include:
α-Cleavage: Loss of the •NH₂ radical to form a stable substituted benzyl (B1604629) cation.
Loss of Methoxy Group: Cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule.
Trifluoromethoxy Group Fragmentation: Fragmentation involving the C-O and C-F bonds of the trifluoromethoxy group.
The retention time from the gas chromatography component provides a measure of the compound's volatility and interaction with the stationary phase, which is useful for purity assessment. The presence of unexpected peaks in the chromatogram would indicate impurities, which can then be identified by their respective mass spectra.
Table 1: Predicted Prominent Mass Fragments for this compound in GC-MS
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 221 | [C₉H₁₀F₃NO]⁺ | Molecular Ion (M⁺) |
| 205 | [C₉H₈F₃O]⁺ | Loss of •NH₂ |
| 190 | [C₈H₅F₃O]⁺ | Loss of •CH₃ from [M-NH₂]⁺ |
| 176 | [C₈H₇F₃N]⁺ | Loss of •OCH₃ |
Note: This table is predictive and based on the fragmentation of structurally similar compounds.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are expected to display characteristic absorption and scattering bands corresponding to its various functional groups. While specific experimental spectra for this compound are not widely available, the vibrational frequencies can be predicted based on data from analogous compounds such as 2-methoxybenzylamine nih.gov, 4-methoxybenzylamine, and compounds containing the trifluoromethoxy group.
N-H Vibrations: The primary amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. An N-H scissoring (bending) vibration is expected around 1600 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The aliphatic C-H stretching from the -CH₂- and -OCH₃ groups will appear in the 2850-3000 cm⁻¹ region.
C-O Vibrations: The aryl-alkyl ether linkage (Ar-O-CH₃) is expected to show a strong, characteristic asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1030 cm⁻¹.
C-F Vibrations: The trifluoromethoxy group (-OCF₃) will produce very strong and characteristic C-F stretching bands, typically in the 1100-1200 cm⁻¹ region.
Aromatic Ring Vibrations: The benzene ring will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the ring.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Amine (-NH₂) | Scissoring (Bend) | 1590 - 1650 | Medium-Strong |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium-Weak |
| Aliphatic C-H (-CH₂-, -OCH₃) | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| Aryl Ether (Ar-O) | Asymmetric Stretch | 1230 - 1270 | Strong |
| Alkyl Ether (O-CH₃) | Symmetric Stretch | 1020 - 1050 | Strong |
| Trifluoromethoxy (-OCF₃) | C-F Stretch | 1100 - 1200 | Very Strong |
Note: The data in this table is based on typical frequency ranges for these functional groups and data from related molecules.
The vibrational spectra can also offer insights into the conformational isomers of the molecule. The rotation around the C-C and C-O single bonds can lead to different stable conformations (rotamers), which may coexist at room temperature. These different conformers can have slightly different vibrational frequencies, particularly for modes involving the flexible parts of the molecule, such as the methoxy and benzylamine (B48309) groups.
X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would be invaluable for characterizing crystalline derivatives of this compound, providing unambiguous information on bond lengths, bond angles, and torsional angles.
Should a suitable single crystal of a derivative be obtained, the analysis would reveal the exact conformation of the molecule in the solid state. This includes the orientation of the methoxy and trifluoromethoxy groups relative to the benzene ring and the conformation of the benzylamine side chain.
The molecule this compound itself is not chiral. However, if it is used to synthesize a chiral derivative, for instance, by reaction at the amine group to form a chiral center, X-ray crystallography can be used to determine the absolute configuration of that new stereocenter. By using anomalous dispersion effects, typically with a suitable X-ray wavelength, the absolute arrangement of atoms in space can be established, which is crucial for applications in fields like medicinal chemistry and materials science.
The crystal structure reveals how molecules are arranged in the crystal lattice, providing insight into the intermolecular forces that govern the solid-state properties. For derivatives of this compound, several types of intermolecular interactions are expected to play a key role in the crystal packing:
Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor and can also act as an acceptor. It is expected to form N-H···N or N-H···O hydrogen bonds, which would be a dominant interaction in the crystal packing. The oxygen atoms of the methoxy and trifluoromethoxy groups can also act as hydrogen bond acceptors.
π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are aligned.
C-H···π Interactions: Hydrogen atoms from the methyl and methylene (B1212753) groups can interact with the π-system of the aromatic ring.
Analysis of crystal structures of related methoxy- and trifluoromethyl-substituted aromatic compounds often reveals complex networks of these interactions, leading to specific packing motifs like chains, sheets, or three-dimensional networks. researchgate.netresearchgate.net Understanding these interactions is critical for predicting and controlling the physical properties of the crystalline material.
Computational and Theoretical Studies on 2 Methoxy 4 Trifluoromethoxy Benzylamine
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the electronic level. These computations, typically employing methods like Density Functional Theory (DFT), provide insights that are complementary to experimental data.
Geometry Optimization and Conformational Analysis
A foundational step in computational chemistry is to determine the most stable three-dimensional structure of a molecule. This process, known as geometry optimization, involves calculating the electronic energy at various atomic arrangements to find the structure with the lowest possible energy, referred to as the global minimum.
For a flexible molecule like 2-Methoxy-4-(trifluoromethoxy)benzylamine, with rotatable bonds in its methoxy (B1213986), trifluoromethoxy, and aminomethyl groups, multiple stable conformations (local minima) may exist. A thorough conformational analysis would involve systematically rotating these bonds and performing geometry optimizations for each starting conformation. The results would identify the most stable conformer and the relative energies of other low-energy conformers, providing insight into the molecule's preferred shape under isolated conditions.
A hypothetical data table for the optimized geometry of the lowest energy conformer would include parameters such as bond lengths, bond angles, and dihedral angles.
Hypothetical Optimized Geometry Parameters
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Length | C-N | ~1.47 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Angle | C-C-N | ~110° |
Electronic Structure Analysis: HOMO-LUMO Gap and Frontier Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule that are most likely to be involved in electron-donating or electron-accepting interactions. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO might be distributed over the aromatic system.
Hypothetical FMO Energy Values
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -0.8 eV |
Electrostatic Potential Surface Mapping and Charge Distribution
An Electrostatic Potential (ESP) surface map illustrates the charge distribution of a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. This map is invaluable for predicting how a molecule will interact with other molecules.
Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. In this compound, these would likely be found around the oxygen atoms and the nitrogen atom. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, likely found around the hydrogen atoms of the amine group. The trifluoromethoxy group, being strongly electron-withdrawing, would significantly influence the charge distribution across the aromatic ring.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can predict various spectroscopic properties, which can be used to interpret and verify experimental data.
Theoretical ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. These theoretical values, when compared to experimental spectra, can confirm the proposed structure and help in the assignment of complex spectra. The calculations would predict the chemical shifts for each unique hydrogen, carbon, and fluorine atom in the molecule based on its specific electronic environment.
Hypothetical Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (aromatic, attached to CH₂NH₂) | ~130 |
| C (aromatic, attached to OCH₃) | ~158 |
| C (aromatic, attached to OCF₃) | ~145 |
| CH₂ (benzyl) | ~45 |
| CH₃ (methoxy) | ~56 |
Calculation of Vibrational Frequencies and IR/Raman Spectra
Computational methods can also calculate the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies and their corresponding intensities can be used to generate theoretical Infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimental ones aids in the assignment of vibrational modes to specific functional groups. For instance, calculations would predict characteristic frequencies for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl group, and the strong C-F stretching vibrations of the trifluoromethoxy group.
Hypothetical Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH₂ | ~3400-3500 |
| C-H Stretch (Aromatic) | Ar-H | ~3050-3150 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂ | ~2850-2980 |
| C-O Stretch | Ar-O-C | ~1250 |
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling of reaction mechanisms provides invaluable insights into the step-by-step process of a chemical transformation. For a molecule like this compound, this would involve mapping the potential energy surface of its reactions to identify the most favorable pathways.
Determination of Activation Energies and Reaction Pathways
The determination of activation energies (Ea) and the elucidation of reaction pathways are fundamental to understanding and predicting the kinetics and feasibility of a chemical reaction. Using quantum mechanical methods such as Density Functional Theory (DFT), researchers can model the energetic landscape of a reaction involving this compound. This would involve identifying the structures of reactants, products, and, crucially, the transition states that connect them.
A hypothetical study might investigate the N-acylation of this compound. The activation energy for the nucleophilic attack of the amine group on an acylating agent would be calculated, providing a quantitative measure of the reaction barrier. By comparing different pathways—for instance, catalyzed versus uncatalyzed reactions—one could predict optimal reaction conditions.
Table 1: Hypothetical Activation Energies for a Reaction of this compound (Note: This data is illustrative for a potential future study and is not based on published results.)
| Reaction Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |
| N-Acetylation | None | Dichloromethane (B109758) | 25.4 |
| N-Acetylation | Pyridine | Dichloromethane | 18.2 |
| N-Benzoylation | None | Tetrahydrofuran (B95107) | 28.1 |
| N-Benzoylation | DMAP | Tetrahydrofuran | 15.9 |
This interactive table presents hypothetical data for the purpose of illustrating the type of results that would be generated from such a computational study.
Intrinsic Reaction Coordinate (IRC) Calculations
Once a transition state structure is located and verified (typically by the presence of a single imaginary frequency), Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. This analysis is critical as it confirms that a calculated transition state indeed links the intended starting materials and final products, ensuring the validity of the proposed reaction mechanism. For this compound, IRC calculations would be essential to validate the pathways for its synthesis or subsequent functionalization.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum mechanical calculations are excellent for understanding reaction energetics, Molecular Dynamics (MD) simulations offer a powerful tool for exploring the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing insights into conformational flexibility and the influence of the surrounding environment, such as solvent.
For this compound, MD simulations could reveal the preferred conformations of the molecule in different solvents. The methoxy, trifluoromethoxy, and aminomethyl groups attached to the benzene (B151609) ring have rotational freedom, leading to a variety of possible spatial arrangements (conformers). The relative stability of these conformers can be influenced by interactions with solvent molecules.
Simulations would track the dihedral angles of the side chains over nanoseconds, revealing the most populated conformational states and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape affects its reactivity and interactions with other molecules, such as biological receptors or catalysts. The explicit inclusion of solvent molecules in the simulation box allows for a realistic modeling of solvation shells and specific solute-solvent interactions, such as hydrogen bonding between the amine group and a protic solvent.
Table 2: Potential Findings from Molecular Dynamics Simulations of this compound (Note: This data is illustrative for a potential future study and is not based on published results.)
| Solvent | Dominant Conformation (Dihedral Angle C-C-C-N) | Key Solvent Interaction | Average Hydrogen Bonds (Amine-Solvent) |
| Water | gauche (-65°) | Hydrogen bonding with amine | 2.1 |
| Chloroform | anti (175°) | Weak dipole-dipole interactions | 0.2 |
| Methanol (B129727) | gauche (-70°) | Hydrogen bonding with amine and methoxy group | 1.8 |
| Hexane | anti (180°) | van der Waals forces | 0.0 |
This interactive table presents hypothetical findings to illustrate the insights that could be gained from molecular dynamics simulations.
Q & A
What are the standard synthetic protocols for 2-Methoxy-4-(trifluoromethoxy)benzylamine, and what safety precautions are critical during synthesis?
Level: Basic
Answer:
A typical synthesis involves coupling reactions using intermediates like 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonic acid, as described in a multi-step protocol involving thionyl chloride activation and subsequent amidation . Safety precautions include:
- Conducting hazard analyses for reagents like dichloromethane and sodium pivalate, with emphasis on proper ventilation and personal protective equipment (PPE) .
- Monitoring mutagenicity risks, as some anomeric amide derivatives (e.g., intermediates) may require Ames testing for mutagenicity evaluation .
- Storing heat-sensitive intermediates under inert conditions to prevent decomposition .
How can researchers purify and characterize this compound effectively?
Level: Basic
Answer:
- Purification: Column chromatography (e.g., silica gel) is commonly used, as demonstrated in the isolation of dispirophosphazenes from tetrachloromonospirocyclotriphosphazene reactions .
- Characterization:
What are the key safety and handling guidelines for this compound?
Level: Basic
Answer:
- Hazards: Classified as a Skin Irritant (Category 2) and Respiratory System toxicant. Flash point: 172.4°F (78°C), necessitating fire safety measures .
- Handling:
- Disposal: Follow institutional guidelines for halogenated waste, as recommended for trifluoromethoxy-containing compounds .
How can researchers mitigate side reactions or byproduct formation during synthesis?
Level: Advanced
Answer:
- Byproduct Analysis: Use HPLC or GC-MS to identify impurities (e.g., unreacted benzylamine derivatives or chlorinated byproducts) .
- Optimization: Adjust stoichiometry of reagents like sodium carbonate or reaction time to minimize side products (e.g., over-chlorination) .
- Inert Conditions: Employ nitrogen/argon atmospheres to prevent moisture-sensitive intermediates from degrading .
What methodologies are recommended for studying the environmental fate of this compound?
Level: Advanced
Answer:
- Aquatic Toxicity: Evaluate using OECD Test Guideline 201 (algae growth inhibition) due to its WGK 3 classification (high water hazard) .
- Degradation Studies: Perform photolysis or hydrolysis experiments under controlled pH/temperature to assess persistence .
- Bioaccumulation: Measure logP values (estimated via computational tools like EPI Suite) to predict environmental partitioning .
How can the reaction mechanism of trifluoromethoxy group incorporation be elucidated?
Level: Advanced
Answer:
- Isotopic Labeling: Use -labeled reagents to trace trifluoromethoxy group transfer in nucleophilic substitutions .
- Computational Modeling: DFT (Density Functional Theory) studies to map energy barriers for key steps (e.g., SN2 vs. radical mechanisms) .
- Kinetic Profiling: Monitor intermediates via in-situ NMR to identify rate-determining steps .
What advanced applications exist for this compound in medicinal chemistry?
Level: Advanced
Answer:
- Drug Intermediate: Used in synthesizing sulfonamide derivatives (e.g., 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxy-benzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide), a precursor for kinase inhibitors .
- Probe Development: Functionalize the benzylamine group for targeting enzymes like monoamine oxidases, leveraging its fluorinated aromatic backbone for enhanced binding .
How can structural isomers or tautomers of this compound be identified and resolved?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
